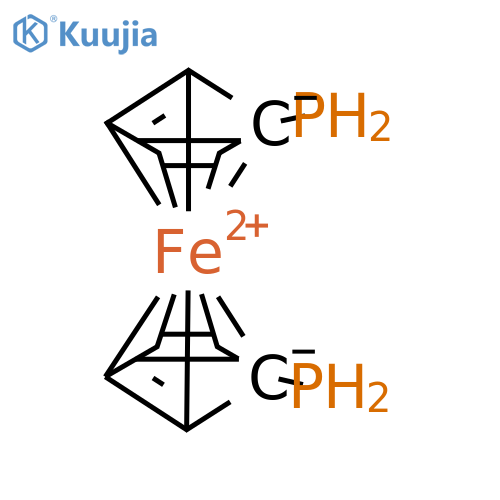Cas no 108280-65-5 (1,1'-Bis(phosphino)ferrocene,)

1,1'-Bis(phosphino)ferrocene, structure
商品名:1,1'-Bis(phosphino)ferrocene,
CAS番号:108280-65-5
MF:
メガワット:
CID:2869875
1,1'-Bis(phosphino)ferrocene, 化学的及び物理的性質
名前と識別子
-
- 1,1'-bis(phosphano)ferrocene
- 1,1'-Bis(phosphino)ferrocene,
-
- インチ: 1S/2C5H2P.Fe/c2*6-5-3-1-2-4-5;/h2*6H2;/q2*-1;+2
- InChIKey: QRUAKSTWNZRGIR-UHFFFAOYSA-N
- ほほえんだ: P[C-]12C3=C4C5=C1[Fe+2]16782345C2C1=C6[C-]7(P)C8=2
1,1'-Bis(phosphino)ferrocene, 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H30661-1g |
1,1'-Bis(phosphino)ferrocene, |
108280-65-5 | 98% | 1g |
¥1750 | 2023-04-08 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H30661-5g |
1,1'-Bis(phosphino)ferrocene, |
108280-65-5 | 98% | 5g |
¥6180 | 2023-04-08 |
1,1'-Bis(phosphino)ferrocene, 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
108280-65-5 (1,1'-Bis(phosphino)ferrocene,) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量